Product packaging for H-DL-Abu-OH(Cat. No.:CAS No. 2835-81-6)

H-DL-Abu-OH

Cat. No.: B166105
CAS No.: 2835-81-6
M. Wt: 103.12 g/mol
InChI Key: QWCKQJZIFLGMSD-UHFFFAOYSA-N
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Description

DL-2-Aminobutyric acid (AABA), also known as α-aminobutyric acid, is a four-carbon, non-proteinogenic amino acid of significant interest in neuroscience and biochemical research. With the molecular formula C 4 H 9 NO 2 and a molecular weight of 103.12 g/mol (CAS Registry Number: 2835-81-6), it serves as a key structural analog for studying inhibitory neurotransmission . In aqueous solutions at physiological pH, AABA exists predominantly in a zwitterionic form, which influences its diffusion and solvation properties . This compound is primarily used in research to investigate the GABAergic system. Early studies have shown that the related molecule DL-2,4-diaminobutyric acid (DABA) acts as a GABA neuronal uptake inhibitor . By this mechanism, DABA can enhance the cataleptogenic effects of drugs like pilocarpine and α-flupenthixol in animal models, supporting the theory of an inhibitory strionigral GABA-ergic pathway . As a research tool, DL-2-Aminobutyric acid helps scientists probe similar metabolic pathways and receptor interactions, contributing to a broader understanding of neurological function and the development of novel neuroactive compounds . This product is classified as Molecular Biology Grade. It is presented as a white microcrystalline powder and should be stored at room temperature. DL-2-Aminobutyric acid is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B166105 H-DL-Abu-OH CAS No. 2835-81-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobutanoic acid
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InChI

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
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InChI Key

QWCKQJZIFLGMSD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9NO2
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DSSTOX Substance ID

DTXSID90862679
Record name Butanoic acid, 2-amino-
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Molecular Weight

103.12 g/mol
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Physical Description

White solid; [Acros Organics MSDS]
Record name DL-alpha-Amino-n-butyric acid
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CAS No.

2835-81-6, 1492-24-6, 80-60-4
Record name α-Aminobutyric acid
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Record name (±)-2-aminobutyric acid
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Record name .ALPHA.-AMINOBUTYRIC ACID
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Advanced Synthetic Methodologies for Dl 2 Aminobutyric Acid and Its Enantiomers

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

Chemo-enzymatic and biocatalytic routes leverage the inherent selectivity of enzymes to produce specific enantiomers of 2-aminobutyric acid. These methods often start from readily available precursors and employ enzymes, either isolated or in whole-cell systems, to catalyze key stereoselective transformations.

Enzymatic Reductive Amination of 2-Oxobutyric Acid

Enzymatic reductive amination of 2-oxobutyric acid is a key strategy for synthesizing both L- and D-2-aminobutyric acid. This reaction involves the conversion of the α-keto acid to the corresponding amino acid in the presence of an amino acid dehydrogenase and a cofactor, typically NADH or NADPH. frontiersin.org The stereoselectivity of the synthesis is dictated by the choice of a D- or L-specific amino acid dehydrogenase. frontiersin.org

Engineered Enzyme Systems for Stereoselective Production

To enhance the efficiency and substrate specificity of biocatalytic systems, significant research has focused on engineering enzymes and constructing multi-enzyme cascades. These engineered systems can overcome limitations of wild-type enzymes and enable the development of highly efficient one-pot syntheses.

Engineered D-amino acid dehydrogenases (DAADHs) have proven to be highly effective for the synthesis of D-amino acids. acs.org Researchers have successfully created broad-range and highly stereoselective DAADHs through methods like rational design and random mutagenesis. acs.org These engineered enzymes can catalyze the reductive amination of various 2-keto acids, including 2-oxobutyric acid, to produce the corresponding D-amino acids with high enantiomeric excess (95% to >99% ee). acs.org

A notable example involves the creation of a thermostable DAADH from meso-diaminopimelate dehydrogenase (meso-DAPDH). frontiersin.org This engineered enzyme has been successfully applied to the synthesis of D-branched-chain amino acids with high yields and optical purity. frontiersin.org

ω-Transaminases (ω-TAs) are another class of enzymes utilized for the asymmetric synthesis of chiral amines and amino acids. iucr.org They catalyze the transfer of an amino group from a donor to a keto substrate. iucr.org

For the production of L-2-aminobutyric acid, ω-transaminase from Vibrio fluvialis JS17 has been used to convert 2-oxobutyric acid with benzylamine (B48309) as the amino donor, achieving an enantiomeric excess of over 99%. nih.gov A significant challenge in this process is product inhibition by benzaldehyde, which can be mitigated by using a biphasic reaction system to remove the inhibitory product. nih.gov In one study, this approach led to a 96% conversion of 2-oxobutyric acid in 5 hours. nih.gov

Furthermore, active-site engineering of ω-transaminase from Ochrobactrum anthropi has been performed to enhance its activity towards α-ketobutyric acid. researchgate.net A variant was successfully used in a coupled reaction with threonine deaminase, converting L-threonine to L-2-aminobutyric acid with a 94% conversion efficiency and >99% ee. researchgate.net

A highly atom-economic, tri-enzymatic cascade system has been developed for the synthesis of D-2-aminobutyric acid from L-threonine. researchgate.netnih.gov This system comprises L-threonine ammonia (B1221849) lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate (B1220265) dehydrogenase (FDH). mdpi.comresearchgate.netsemanticscholar.org

In this cascade, L-TAL first converts L-threonine into 2-oxobutyric acid and ammonia. researchgate.netnih.gov The D-AADH then catalyzes the reductive amination of the in-situ generated 2-oxobutyric acid to D-2-aminobutyric acid. researchgate.netnih.gov The ammonia produced in the first step serves as the amino donor for the second step, eliminating the need for an external ammonia source. researchgate.netnih.gov FDH is crucial for regenerating the NADH cofactor consumed by the D-AADH. researchgate.netnih.gov This system has demonstrated the ability to produce D-2-aminobutyric acid with a yield of over 90% and an enantiomeric excess greater than 99%. mdpi.comresearchgate.netnih.gov

Table 1: Key Enzymes and Their Roles in the L-TAL/FDH Coupled System for D-2-Aminobutyric Acid Synthesis

Enzyme Source Organism (Example) Role in the Cascade
L-Threonine Ammonia Lyase (L-TAL) Escherichia coli Converts L-threonine to 2-oxobutyric acid and ammonia. mdpi.comresearchgate.net
D-Amino Acid Dehydrogenase (D-AADH) Mesorhizobium sp. or Symbiobacterium thermophilum Catalyzes the stereoselective reductive amination of 2-oxobutyric acid to D-2-aminobutyric acid. mdpi.comresearchgate.net

For the synthesis of L-2-aminobutyric acid, a one-pot system utilizing L-threonine deaminase, L-leucine dehydrogenase (LeuDH), and formate dehydrogenase (FDH) has been developed. nih.gov In this system, L-threonine is first converted to α-ketobutyric acid by L-threonine deaminase. nih.gov Subsequently, LeuDH from Bacillus cereus catalyzes the reductive amination of α-ketobutyric acid to L-2-aminobutyric acid. nih.govnih.gov

The necessary NADH cofactor is regenerated by FDH from Pseudomonas sp., using formate as a co-substrate. nih.gov This process has been shown to be highly efficient, with one study reporting the conversion of 30 moles of L-threonine to 29.2 moles of L-2-aminobutyric acid, achieving a 97.3% yield and a productivity of 6.37 g/L/h at a 50-liter scale. nih.gov Another study, using co-expressed LeuDH and FDH in E. coli, achieved a 99% conversion rate from L-threonine to L-2-aminobutyric acid with an enantiomeric excess of over 99.5%. cnif.cn

Table 2: Research Findings on LeuDH/FDH Combined Systems for L-2-Aminobutyric Acid Synthesis

Starting Material Key Enzymes Product Yield Enantiomeric Excess (ee) Reference
L-Threonine L-Threonine deaminase, Leucine (B10760876) dehydrogenase (Bacillus cereus), Formate dehydrogenase (Pseudomonas sp.) L-2-Aminobutyric acid 97.3% Not Specified nih.gov
L-Threonine L-Threonine deaminase, Leucine dehydrogenase (Bacillus cereus), Formate dehydrogenase (Ancylobacter aquaticus) L-2-Aminobutyric acid 97% Not Specified nih.gov
Amino Acid Amide Racemase Activity Towards 2-Aminobutyric Acid Amide

A notable development in the biocatalytic production of specific enantiomers of 2-aminobutyric acid is the use of amino acid amide racemases. Specifically, α-amino-ε-caprolactam (ACL) racemase from Achromobacter obae has been discovered to exhibit racemizing activity towards various amino acid amides, including 2-aminobutyric acid amide. pu-toyama.ac.jp This enzyme, originally identified for its role in the production of L-lysine, can interconvert the L- and D-enantiomers of 2-aminobutyric acid amide. pu-toyama.ac.jpuva.nl

The significance of this discovery lies in its application in dynamic kinetic resolution (DKR) processes. In a DKR, the racemase is combined with an enantioselective hydrolase (an amidase). As one enantiomer of the amino acid amide is hydrolyzed to the corresponding amino acid, the racemase continuously converts the remaining, non-reactive enantiomer back into the reactive form. This allows for a theoretical yield of 100% for the desired enantiomerically pure amino acid. asm.orgfrontiersin.org For instance, coupling ACL racemase with a D-stereospecific amidase can lead to the complete conversion of L-2-aminobutyric acid amide to D-2-aminobutyric acid. asm.org

Kinetic studies have been performed to quantify the efficiency of ACL racemase on 2-aminobutyric acid amide. The catalytic efficiency for 2-aminobutyric acid amide was found to be approximately 33% of that for its primary substrate, L-ACL. pu-toyama.ac.jp

Table 1: Kinetic Parameters of ACL Racemase for Various Substrates pu-toyama.ac.jp

SubstrateKcat (s⁻¹)Km (mM)
L-ACL36010.1
D-2-Aminobutyric acid amide403.5
L-2-Aminobutyric acid amide131.1
D-Alanine amide9.83.4
L-Alanine amide7.22.5

This table presents the catalytic constant (Kcat) and Michaelis constant (Km) for the racemization of different substrates by ACL racemase, highlighting its activity on 2-aminobutyric acid amide.

Whole-Cell Biotransformation using Metabolically Engineered Organisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

Metabolically engineered microorganisms, particularly Escherichia coli, have emerged as powerful "cell factories" for the production of L-2-aminobutyric acid. frontiersin.org These approaches involve the rational design and modification of the organism's metabolic pathways to channel cellular resources towards the synthesis of the desired product.

A critical precursor for the biosynthesis of 2-aminobutyric acid is 2-ketobutyric acid (also known as α-ketobutyrate). researchgate.net The intracellular availability of this keto acid is often a limiting factor. Metabolic engineering strategies focus on enhancing its production from central carbon metabolism.

One common strategy involves overexpressing genes that divert metabolic flux towards 2-ketobutyric acid. For example, threonine deaminase (encoded by the ilvA gene) catalyzes the conversion of L-threonine to 2-ketobutyric acid. researchgate.netnih.gov However, high concentrations of 2-ketobutyric acid can be toxic to the cells and may inhibit key enzymes in central metabolism, such as the pyruvate (B1213749) dehydrogenase complex. mdpi.com To circumvent this, researchers have engineered strains to detoxify 2-ketobutyric acid by remodeling pathways like the acetate (B1210297) bypass. mdpi.com This involves replacing the pyruvate dehydrogenase complex with enzymes that are less sensitive to inhibition by 2-ketobutyric acid. mdpi.com

To achieve high yields of L-2-aminobutyric acid, novel biosynthetic pathways have been constructed in E. coli. A successful approach involves a multi-enzyme cascade that converts readily available substrates into the final product.

One such engineered pathway utilizes L-threonine and L-aspartic acid as substrates. nih.gov This system involves the co-expression of three key enzymes:

Threonine deaminase (ilvA) : Converts L-threonine to 2-ketobutyrate and pyruvate. nih.gov

Tyrosine aminotransferase (tyrB) : Catalyzes the transamination of 2-ketobutyrate using L-aspartate as the amino donor to produce L-2-aminobutyric acid. nih.gov

α-Acetolactate synthase (alsS) : Eliminates the pyruvate byproduct by converting it to acetolactate, thus driving the equilibrium towards product formation. nih.gov

This concerted action of the three enzymes results in a significant increase in the yield and purity of L-2-aminobutyric acid compared to using the transaminase alone. nih.gov

Another strategy involves a two-step enzymatic process starting from L-threonine, first using threonine deaminase to produce 2-ketobutyric acid, followed by reductive amination catalyzed by an engineered leucine dehydrogenase (LDH). nih.govresearchgate.net Researchers have improved the tolerance of LDH to 2-ketobutyric acid inhibition through protein engineering, leading to significantly higher productivity. nih.gov Recent studies have reported achieving a titer of 42.14 g/L of L-2-aminobutyric acid in a 5-liter bioreactor using a highly engineered E. coli strain. nih.govresearchgate.net

Table 2: Comparison of Engineered E. coli Strains for L-2-Aminobutyric Acid Production

Strain/SystemKey Enzymes ExpressedSubstrate(s)Titer (g/L)Productivity (g·L⁻¹·h⁻¹)Molar Conversion Rate (%)
Recombinant E. coli K12 nih.govtyrB, ilvA, alsSL-threonine, L-aspartic acidNot reportedNot reportedNot reported
E. coli BL21/pET28a-R3ivlA-EsldhK72A-fdh nih.govivlA, EsldhK72A, fdhL-threonine121 (in 5L fermenter)5.0495
Engineered E. coli ABAT38 nih.govresearchgate.netMulti-pathway engineeringGlucose42.140.400.39 g/g glucose

This table summarizes the performance of different metabolically engineered E. coli strains for the production of L-2-aminobutyric acid, highlighting the key enzymes, substrates, and production metrics.

Chemical Synthesis Innovations and Selectivity Control

While biocatalytic methods are gaining prominence, innovations in chemical synthesis continue to offer valuable routes for producing DL-2-aminobutyric acid and its enantiomers, particularly focusing on resolution and racemization techniques.

Racemization Strategies for N-Benzoyl-2-Aminobutyric Acid

For N-benzoyl-2-aminobutyric acid, a common intermediate in the resolution process, several racemization strategies have been developed. One method involves heating the optically active N-benzoyl-2-aminobutyric acid with an alkali metal hydroxide, such as sodium hydroxide, often in the presence of a solvent like water. google.com Another approach utilizes acetic anhydride (B1165640) in the presence of sodium acetate and a solvent like ethyl acetate, followed by hydrolysis. google.com These methods effectively convert the single enantiomer back into a racemic mixture, which can then be subjected to another round of resolution. google.com

Table 3: Racemization Conditions for (R)-N-Benzoyl-2-aminobutyric Acid google.com

ReagentsSolventTemperature (°C)Time (h)
Sodium hydroxideWaterReflux12
Sodium acetate, Acetic anhydrideEthyl acetate804

This table outlines different chemical conditions used for the racemization of (R)-N-benzoyl-2-aminobutyric acid, a key step in improving the efficiency of resolution processes.

L-Acylase Bio-Resolution of N-Benzoyl-2-Aminobutyric Acid

A well-established and effective method for obtaining enantiomerically pure L-2-aminobutyric acid is the enzymatic resolution of racemic N-benzoyl-2-aminobutyric acid using L-acylase. google.com This enzyme, often derived from sources like Aspergillus melleus or Thermococcus litoralis, exhibits high stereoselectivity, specifically hydrolyzing the N-benzoyl group from the L-enantiomer while leaving the D-enantiomer untouched. google.com

The process typically involves suspending racemic N-benzoyl-2-aminobutyric acid in water, adjusting the pH to be slightly alkaline (around 8), and then adding the L-acylase enzyme. google.com The reaction is often carried out at an elevated temperature (e.g., 65°C) to enhance the reaction rate. google.com After the enzymatic reaction is complete, the mixture is acidified. This causes the unreacted (R)-N-benzoyl-2-aminobutyric acid to precipitate, while the desired (S)-2-aminobutyric acid remains in the aqueous solution. google.com The (S)-2-aminobutyric acid can then be isolated from the aqueous phase. google.com

Advanced Spectroscopic and Computational Investigations of Dl 2 Aminobutyric Acid

Density Functional Theory (DFT) Analysis and Molecular Modeling

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the fundamental properties of DL-2-Aminobutyric acid. researchgate.nettandfonline.com Theoretical analyses, often employing the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in optimizing the molecule's geometry and predicting its behavior. researchgate.nettandfonline.comvulcanchem.com

Computational studies have focused on determining the most stable conformation of DL-2-Aminobutyric acid by optimizing its molecular structure. researchgate.net These analyses have revealed the existence of different conformational isomers, with the A and B forms being notable. tandfonline.com The A form is characterized as monoclinic with a P21/a space group, while the B form is tetragonal with a P42/n space group. tandfonline.com Investigations into related dipeptide structures have also highlighted the importance of specific molecular shapes, such as an L-shape, for certain biological activities. nih.gov

The optimized geometric parameters, such as bond lengths and angles, calculated through DFT, generally show good agreement with experimental data, validating the computational models used. researchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of DL-2-Aminobutyric acid. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to determining the electronic properties of the molecule. tandfonline.com

The energy gap between the HOMO and LUMO is a significant parameter; a large gap suggests high kinetic stability and low chemical reactivity. tandfonline.com For DL-2-Aminobutyric acid, the HOMO-LUMO energy gap has been calculated to be 6.2994 eV. tandfonline.com Another study reported a HOMO-LUMO energy gap of 5.2 eV. vulcanchem.com A smaller energy gap can indicate a potential for charge transfer within the molecule. researchgate.netresearchgate.net

From the HOMO-LUMO energies, various chemical reactivity descriptors can be calculated, including electronegativity, chemical hardness, chemical softness, chemical potential, and the electrophilicity index. tandfonline.com The electrophilicity index (ω) for DL-2-Aminobutyric acid has been reported as 1.37 eV, suggesting a moderate reactivity towards nucleophilic agents. vulcanchem.com A deuterated variant of the compound was found to have a 4.5% reduction in its electrophilicity index. vulcanchem.com

DFT and FMO Parameters for DL-2-Aminobutyric Acid
ParameterValueReference
Computational MethodDFT/B3LYP/6-311++G(d,p) researchgate.nettandfonline.comvulcanchem.com
HOMO-LUMO Energy Gap6.2994 eV tandfonline.com
HOMO-LUMO Energy Gap5.2 eV vulcanchem.com
Electrophilicity Index (ω)1.37 eV vulcanchem.com

Natural Bond Orbital (NBO) analysis provides insights into the interactions between filled (donor) and empty (acceptor) orbitals, revealing the intramolecular charge transfer and stabilization energies. tandfonline.comuni-muenchen.de This analysis helps in understanding bond hybridization and the interactions between donor and acceptor sites within the molecule. tandfonline.com

For DL-2-Aminobutyric acid, NBO analysis has been used to investigate interference energy and the nature of bonding. tandfonline.com It has revealed stabilizing interactions, such as those between the lone pairs of the amino group and the antibonding orbitals of adjacent C-H bonds, with a calculated stabilization energy of 28.6 kcal/mol. vulcanchem.com This type of analysis is crucial for understanding the molecule's stability and the delocalization of electron density. uni-muenchen.de

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule in three dimensions and identifying its reactive sites. tandfonline.com The MEP map uses a color-coded scheme to represent the electrostatic potential on the molecule's surface. tandfonline.com

In the case of DL-2-Aminobutyric acid, the MEP map helps to identify electrophilic and nucleophilic hotspots. tandfonline.comvulcanchem.com The red-colored regions indicate the most negative potential, corresponding to sites susceptible to electrophilic attack (nucleophilic regions), while blue-colored regions represent the most positive potential, indicating sites for nucleophilic attack (electrophilic regions). tandfonline.com For DL-2-Aminobutyric acid, the amino nitrogen and carbonyl oxygen have been identified as key nucleophilic and electrophilic sites, respectively. vulcanchem.com The color map for the molecule ranges from -5.708 × 10⁻² a.u. (red) to 5.708 × 10⁻² a.u. (blue). tandfonline.com

Vibrational Spectroscopy Studies (Fourier Transform Infrared, Raman) and Potential Energy Distribution Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides experimental data on the vibrational modes of DL-2-Aminobutyric acid. tandfonline.com These experimental findings are often complemented by theoretical calculations using DFT to achieve a comprehensive understanding of the molecule's vibrational behavior. tandfonline.com

The theoretical vibrational frequencies calculated using methods like B3LYP/6-311++G(d,p) generally show good agreement with the experimental spectra. tandfonline.com Potential Energy Distribution (PED) analysis is employed to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and rocking modes. vulcanchem.com

Key vibrational modes for DL-2-Aminobutyric acid include:

NH₂ vibrations : The stretching vibrations for the amine group are typically found in the range of 3000-3500 cm⁻¹. tandfonline.com Experimental FTIR data shows a stretching value at 3611 cm⁻¹, while theoretical calculations predict values at 3598 cm⁻¹ and 3520 cm⁻¹. tandfonline.com

C-H vibrations : Experimental C-H stretching modes appear at 3065 cm⁻¹, 2986 cm⁻¹, and 2878 cm⁻¹ in the FTIR spectrum. tandfonline.com

Carbonyl group vibrations : The stretching frequency for the C=O bond is observed experimentally at 1866 cm⁻¹, with a corresponding theoretical value of 1817 cm⁻¹ (87% PED). tandfonline.com

Hydroxyl group vibrations : The theoretical stretching mode for the OH group is predicted at 3761 cm⁻¹ (100% PED), which is very close to the experimental frequency of 3737 cm⁻¹. tandfonline.com

Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for DL-2-Aminobutyric Acid
Vibrational ModeExperimental (FTIR)Theoretical (DFT)Reference
NH₂ Stretch36113598, 3520 tandfonline.com
C-H Stretch3065, 2986, 28782978, 2969, 2951, 2928, 2901, 2784 tandfonline.com
C=O Stretch18661817 tandfonline.com
OH Stretch37373761 tandfonline.com

UV-Visible Spectroscopy and Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. tandfonline.com For DL-2-Aminobutyric acid, the UV-Vis spectrum has been analyzed both experimentally and theoretically. tandfonline.com

Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice for simulating electronic absorption spectra and understanding the nature of electronic transitions. tandfonline.com These calculations can predict the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths. tandfonline.com

Studies have been conducted in the gas phase as well as in solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO) to assess the effect of the environment on the electronic transitions. tandfonline.com In methanol, the experimental λmax was observed at 225 nm, while the theoretical calculation yielded a value of 184 nm. tandfonline.com Another study reported a strong absorption band at 210 nm in DMSO and methanol, attributed to a π → π* electronic transition. vulcanchem.com TD-DFT simulations have also shown a bathochromic (red) shift of 12 nm in polar solvents, which is consistent with experimental observations. vulcanchem.com

UV-Visible Absorption Data for DL-2-Aminobutyric Acid
SolventExperimental λmax (nm)Theoretical λmax (nm)Attributed TransitionReference
Methanol225184- tandfonline.com
DMSO/Methanol210-π → π* vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. weizmann.ac.il For DL-2-aminobutyric acid, both ¹H and ¹³C NMR have been used to confirm its molecular structure. researchgate.net In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their local chemical environment. Similarly, ¹³C NMR provides information about the carbon skeleton of the molecule. researchgate.net

Experimental and theoretical NMR studies have been conducted to assign the chemical shifts of DL-2-aminobutyric acid. bmrb.iochemicalbook.com The gauge-independent atomic orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), has been employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values are then compared with the experimental data, which typically show good agreement, thus validating the optimized molecular structure. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can further elucidate the connectivity between protons and carbons, providing unambiguous structural confirmation. bmrb.iopnas.org

Below is a table summarizing typical experimental NMR data for DL-2-Aminobutyric acid.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H~3.6Tripletα-CH
¹H~1.8Multipletβ-CH₂
¹H~0.9Tripletγ-CH₃
¹³C~175SingletC=O (Carboxyl)
¹³C~55Singletα-CH
¹³C~25Singletβ-CH₂
¹³C~10Singletγ-CH₃
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO properties of DL-2-aminobutyric acid have been investigated using computational methods. tandfonline.com These studies typically involve calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using DFT with a suitable basis set, such as 6-311++G(d,p). tandfonline.com

A high first-order hyperpolarizability value is a key indicator of a material's NLO activity. tandfonline.com For DL-2-aminobutyric acid, the calculated first-order hyperpolarizability (β) is reported to be 348.05 × 10⁻²³ esu, and the polarizability (α) is -19.14 × 10⁻²⁴ esu. tandfonline.com The significant dipole moment, particularly along the y-axis (1.6270 Debye), is attributed to charge delocalization within the molecule. tandfonline.com These theoretical calculations suggest that DL-2-aminobutyric acid possesses NLO properties.

NLO Property Calculated Value Unit
Dipole Moment (μy)1.6270Debye
Polarizability (α)-19.14 x 10⁻²⁴esu
First-Order Hyperpolarizability (β)348.05 x 10⁻²³esu

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.netnih.gov This method is crucial in drug discovery for understanding ligand-protein interactions. researchgate.net For DL-2-aminobutyric acid, molecular docking studies have been performed to investigate its potential interactions with various protein targets. tandfonline.com

These simulations calculate the binding energy, which indicates the strength of the interaction between the ligand (DL-2-aminobutyric acid) and the protein's active site. A lower binding energy suggests a more stable and favorable interaction. tandfonline.com In one study, the lowest binding energy for DL-2-aminobutyric acid with a protein receptor was found to be -4.9 kcal/mol. tandfonline.com Such findings suggest that DL-2-aminobutyric acid may have the potential to modulate the activity of certain proteins, making it a subject of interest for further pharmacological research. tandfonline.comijpmbs.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their conformational stability and interactions. nih.govuchicago.edu For DL-2-aminobutyric acid, MD simulations have been used to study its stability when complexed with proteins. tandfonline.com These simulations can reveal minimal conformational changes in the protein's backbone upon ligand binding, indicating a stable interaction. tandfonline.com

A key application of MD simulations is the calculation of binding free energy, often using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). tandfonline.comchemrxiv.org This approach provides a more accurate estimation of the binding affinity compared to static docking calculations alone. researchgate.net For a complex of DL-2-aminobutyric acid and a protein, the average binding free energy was calculated to be -23.48 ± 1.72 kcal/mol using the MM-PBSA method. tandfonline.com This significant negative value further supports the potential for strong and stable binding to protein targets. tandfonline.com

Atom in Molecule (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the electron density distribution in a molecule to characterize chemical bonds and non-covalent interactions. researchgate.netnih.gov For DL-2-aminobutyric acid, AIM analysis has been employed to determine properties such as binding energies, ellipticity, and to generate isosurface projections. tandfonline.comresearchgate.net

AIM studies can identify and characterize the nature of intramolecular and intermolecular hydrogen bonds, which play a crucial role in the structure and stability of amino acids. The analysis of electron localization functions (ELF) within AIM theory helps to visualize the degree of electron localization, providing insights into the bonding environment. researchgate.net These computational analyses contribute to a detailed understanding of the electronic structure and reactivity of DL-2-aminobutyric acid. researchgate.net

Thermodynamic Property Calculations

Computational chemistry methods can be used to calculate the thermodynamic properties of molecules, such as free energy, enthalpy, entropy, and heat capacity. chemeo.com For DL-2-aminobutyric acid, these properties have been computed at various temperatures. tandfonline.com

Density Functional Theory (DFT) calculations have been used to determine the standard Gibbs free energy of formation (ΔfG°) and the enthalpy of formation (ΔfH°). chemeo.com One source indicates an enthalpy of -450.2 kJ/mol and a Gibbs free energy of -380.6 kJ/mol at 298 K. vulcanchem.com The heat capacity (Cp) has been shown to increase with temperature, which is expected due to increased molecular vibrations. vulcanchem.com These thermodynamic parameters are essential for understanding the stability and reactivity of DL-2-aminobutyric acid under different conditions.

Thermodynamic Property Value Temperature (K) Unit
Enthalpy (ΔH)-450.2298kJ/mol
Gibbs Free Energy (ΔG)-380.6298kJ/mol
Heat Capacity (Cp)150.3500J/mol·K
Solid Phase Heat Capacity (Cp,solid)160.70323.00J/mol·K

Biochemical Roles and Metabolic Interplay of 2 Aminobutyric Acid in Biological Systems

Role as a Non-Proteinogenic Amino Acid and Enzyme Substrate.sigmaaldrich.comacs.orgbiosynth.comnih.gov

DL-2-Aminobutyric acid, also known as homoalanine, is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the genetic code for protein synthesis. wikipedia.orgsigmaaldrich.com However, it plays significant roles in various biochemical pathways as a substrate for several enzymes.

Substrate for D-Amino Acid Oxidase.nih.gov

The D-enantiomer of 2-aminobutyric acid, D-2-aminobutyric acid, serves as a substrate for the flavoenzyme D-amino acid oxidase (DAAO). medchemexpress.comchemsrc.com This enzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. researchgate.net The use of D-amino acid oxidase is a method for the deracemization of DL-2-aminobutyric acid to produce the L-enantiomer. google.comgoogle.com Studies have investigated the use of various DL-amino acids, including DL-2-aminobutyric acid, as inducers for the production of D-amino acid oxidase from the yeast Trigonopsis variabilis. researchgate.net

Involvement in the Gamma-Glutamyl Cycle and Regulation of Glutathione (B108866) Biosynthesis.biosynth.comnih.gov

L-2-Aminobutyric acid is involved in the γ-glutamyl cycle, which plays a role in regulating the biosynthesis of glutathione. sigmaaldrich.comsigmaaldrich.comchemicalbook.com Glutathione is a critical antioxidant, and its synthesis is dependent on the availability of its precursor amino acids, particularly cysteine. nih.govnih.gov Under conditions of oxidative stress, when glutathione is consumed, its synthesis is upregulated. nih.gov This process can lead to the production of ophthalmic acid (γ-glutamyl-L-2-aminobutyryl-glycine), a glutathione analog where the cysteine residue is replaced by L-2-aminobutyric acid. nih.gov The formation of ophthalmic acid is an indicator of increased demand for glutathione. nih.gov

2-Aminobutyric acid can be a substrate for glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis, particularly when cysteine levels are low. mdpi.com This leads to the formation of γ-glutamyl-2-aminobutyrate. nih.govmdpi.com Subsequently, glutathione synthetase (GS) can add a glycine (B1666218) residue to this dipeptide, forming ophthalmic acid. mdpi.com Research has shown that 2-aminobutyric acid can increase intracellular glutathione levels, suggesting it plays a role in modulating glutathione homeostasis. nih.gov

Interaction with Enzymes Catalyzing Alpha-Elimination of Hydroxyl Groups.acs.org

L-2-Aminobutyric acid can act as a substrate for enzymes that catalyze the α-elimination of hydroxyl groups. biosynth.com This is relevant in the context of its biosynthesis from L-threonine, which involves the action of threonine dehydratase (also known as threonine deaminase). nih.govresearchgate.net This enzyme catalyzes the deamination of L-threonine to produce 2-ketobutyric acid, a key intermediate in the biosynthesis of L-2-aminobutyric acid. nih.govnih.gov

Involvement in Aminobutyric Acid Metabolic Pathways.frontiersin.org

Biosynthesis from Precursor Amino Acids (e.g., Threonine, Methionine, Serine, Isoleucine).frontiersin.org

The primary pathway for the biosynthesis of 2-aminobutyric acid involves the conversion of precursor amino acids.

Threonine: L-threonine is a major precursor for the production of L-2-aminobutyric acid. chemicalbook.comnih.gov The enzyme L-threonine deaminase catalyzes the conversion of L-threonine to 2-ketobutyric acid and ammonia. google.comnih.gov This 2-ketobutyric acid can then be reductively aminated to form L-2-aminobutyric acid.

Methionine: Methionine metabolism can also lead to the formation of 2-ketobutyric acid. The catabolism of methionine involves its conversion to S-adenosylmethionine (SAM), which is then converted to S-adenosylhomocysteine (SAH) and subsequently to homocysteine. wikipedia.org In the transsulfuration pathway, homocysteine is converted to cystathionine (B15957) and then cleaved to produce cysteine and 2-ketobutyric acid. nih.gov This 2-ketobutyric acid can then enter the pathway for 2-aminobutyric acid synthesis.

Serine: While not a direct precursor in the same way as threonine or methionine, serine is metabolically linked. The biosynthesis of serine begins with an intermediate from glycolysis, 3-phosphoglycerate. wikipedia.org Serine is a precursor to other amino acids like cysteine and glycine. wikipedia.org The metabolic pathways of these amino acids are interconnected with those that produce the intermediates for 2-aminobutyric acid synthesis.

Isoleucine: The biosynthesis of isoleucine shares a common intermediate with the 2-aminobutyric acid pathway. The synthesis of isoleucine starts from L-threonine, which is converted to 2-ketobutyric acid by threonine dehydratase. nih.gov In the isoleucine pathway, this 2-ketobutyric acid is then further processed. However, this intermediate can also be shunted towards the production of 2-aminobutyric acid. nih.govresearchgate.net

Enzymatic Conversions in Metabolic Networks (e.g., 2-ketobutyric acid interconversion).nih.gov

The interconversion between 2-aminobutyric acid and 2-ketobutyric acid is a key enzymatic step in its metabolism. 2-ketobutyric acid is a central intermediate that can be produced from the catabolism of threonine and methionine. nih.gov The conversion of 2-ketobutyric acid to L-2-aminobutyric acid is typically achieved through reductive amination, a reaction catalyzed by various dehydrogenases or transaminases.

Enzymes such as leucine (B10760876) dehydrogenase (LeuDH) and valine dehydrogenase can catalyze the reductive amination of 2-ketobutyric acid to L-2-aminobutyric acid, utilizing a cofactor like NADH. google.comnih.gov Transaminases can also facilitate this conversion by transferring an amino group from a donor amino acid, such as L-aspartic acid, to 2-ketobutyric acid. chemicalbook.com Conversely, the deamination of 2-aminobutyric acid can regenerate 2-ketobutyric acid.

Modulation of Neurobiological Mechanisms

The non-proteinogenic amino acid, DL-2-aminobutyric acid, also known as α-aminobutyric acid, is increasingly recognized for its potential influence on the central nervous system. While not a primary neurotransmitter in the same vein as glutamate (B1630785) or GABA, emerging research suggests its involvement in critical neurobiological processes, including synaptic plasticity, neuroprotection, and interplay with the major inhibitory neurotransmitter system.

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. While direct studies on DL-2-aminobutyric acid's role in synaptic plasticity are limited, its interactions with related pathways provide some insight. For instance, its derivatives and similar neuroactive amino acids are known to modulate excitatory neurotransmission, which is crucial for synaptic plasticity. scbt.com The regulation of neuronal excitability is a key aspect of this process. wikipedia.org Persistent changes in dendritic excitability can be induced independently of synaptic inputs, highlighting the complex nature of neuronal signaling. plos.org

Furthermore, research on γ-aminobutyric acid (GABA) has shown that under certain conditions, such as paired pre- and postsynaptic excitation, GABA-mediated synaptic inhibition can be transformed into synaptic excitation. pnas.org This dramatic shift in synaptic function underscores the dynamic nature of neuronal communication and the potential for compounds that interact with these systems to have profound effects.

Table 1: Research Findings on Compounds Affecting Synaptic Plasticity and Neuronal Signaling

Compound/Factor Effect on Neuronal Signaling Research Model Reference
DL-2-Amino-4-phosphonobutanoic acid (AP4) Selective antagonist of metabotropic glutamate receptors, modulating excitatory neurotransmission. Neuroscience Research scbt.com
Apamin (B550111) Inhibits small-conductance calcium-activated potassium channels, enhancing neuronal excitability. Neuroscience Research scbt.com
Neuropeptide Y (NPY) Decreases evoked excitatory postsynaptic current amplitude and increases evoked inhibitory postsynaptic current amplitude. Rat Neocortical Neurons pnas.org
Paired pre- and postsynaptic excitation Transformation of GABA-mediated synaptic inhibition into synaptic excitation. Hippocampal CA1 GABA synapses pnas.org
Dendritic Stimulation and Action Potentials Can induce persistent changes in dendritic excitability independent of synaptic receptors. --- plos.org

DL-2-aminobutyric acid has demonstrated promise in the realm of neuroprotection, particularly in conditions associated with oxidative stress. Its potential to increase glutathione levels may contribute to these protective effects, making it a subject of interest for research into neurodegenerative diseases. The (S)-methyl 2-aminobutanoate form has also shown neuroprotective properties, potentially by enhancing GABAergic signaling and mitigating neuronal damage under stress.

Neuroinflammation is a key factor in the pathology of many neurological disorders. nih.gov Research has shown that certain compounds can exert anti-neuroinflammatory effects by modulating the production of inflammatory mediators. For example, some treatments have been found to reduce the mRNA levels of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α in the hippocampus. nih.gov These treatments can also inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in microglial cells. nih.gov

The mechanisms underlying these anti-inflammatory effects often involve key signaling pathways. For instance, the downregulation of the MAPK and NF-κB signaling pathways can reduce the production of inflammatory molecules. nih.gov Furthermore, the upregulation of neuroprotective factors like heme oxygenase-1 (HO-1) through the NRF2/CREB pathway can also contribute to anti-inflammatory and neuroprotective outcomes. nih.gov Some novel compounds have shown the ability to reduce the release of NO, IL-6, and TNF-α while also demonstrating a favorable profile for crossing the blood-brain barrier and exhibiting metabolic stability. acs.org

Table 2: Research Findings on Neuroprotective and Anti-Neuroinflammatory Effects

Compound/Condition Observed Effect Mechanism of Action Model System Reference
DL-2-Aminobutyric acid Neuroprotection against oxidative stress. Potentially increases glutathione levels. ---
(S)-methyl 2-aminobutanoate Mitigates neuronal damage under stress. May enhance GABAergic signaling. ---
Bangpungtongsung-san (BTS) Reduced mRNA levels of IL-1β, IL-6, and TNF-α. Downregulated MAPK and NF-κB signaling pathways. Reserpine-treated mice and LPS-stimulated BV2 microglia nih.gov
Novel GSK-3β Inhibitor (Compound 36) Reduced release of NO, IL-6, and TNF-α. --- LPS-stimulated BV-2 microglial cells acs.org

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system, playing a crucial role in reducing neuronal excitability. wikipedia.orgnih.gov It is synthesized from glutamate by the enzyme glutamate decarboxylase. scholarpedia.org GABA exerts its effects through two main types of receptors: GABAA (ionotropic) and GABAB (metabotropic). scielo.org.mxnih.gov The balance between GABAergic inhibition and glutamatergic excitation is vital for normal brain function. mdpi.com

DL-2-aminobutyric acid is an isomer of GABA. wikipedia.org While distinct in structure, there is evidence of interplay between 2-aminobutyric acid and the GABAergic system. For example, the neuroprotective effects of (S)-methyl 2-aminobutanoate may be mediated through the enhancement of GABAergic signaling.

The GABAergic system itself has anti-inflammatory properties. GABA can modulate the immune response, and GABA receptor transcripts are found in immune cells. pnas.org GABA treatment has been shown to decrease the production of inflammatory cytokines in peripheral macrophages. pnas.org Furthermore, GABA can inhibit the activation of immune cells and promote the production of anti-inflammatory mediators. nih.gov In the context of neuroinflammation, elevated levels of inflammatory markers have been associated with reduced GABA concentrations, suggesting a link between inflammation and compromised inhibitory neurotransmission. mdpi.com

GABA's anti-inflammatory effects are also observed outside the central nervous system. It can reduce the secretion of inflammatory factors from bronchial epithelial cells and limit inflammatory responses in the lungs. nih.govarchivesofmedicalscience.com In endothelial cells, GABA has been shown to inhibit the generation of reactive oxygen species and prevent the adhesion of monocytes, key events in the inflammatory process. ahajournals.org The activation of GABAB receptors, in particular, has been linked to the promotion of M2 macrophage polarization, an anti-inflammatory phenotype. revportcardiol.org

Given that both DL-2-aminobutyric acid and GABA exhibit neuroprotective and anti-inflammatory potential, and that 2-aminobutyric acid may influence GABAergic signaling, further research into their interplay is warranted. Understanding how DL-2-aminobutyric acid might modulate the well-established functions of the GABA system could open new avenues for therapeutic strategies in neurological and inflammatory disorders.

Table 3: Comparison of DL-2-Aminobutyric Acid and Gamma-Aminobutyric Acid (GABA)

Feature DL-2-Aminobutyric Acid Gamma-Aminobutyric Acid (GABA)
Chemical Structure Isomer of aminobutyric acid. wikipedia.org Isomer of aminobutyric acid. wikipedia.org
Primary Role in CNS Not a primary neurotransmitter, but shows neuroactive properties. Major inhibitory neurotransmitter. wikipedia.orgnih.gov
Neuroprotective Effects Demonstrated promise, particularly against oxidative stress. Neuroprotective in models of stroke and other conditions. pnas.orgmdpi.com
Anti-inflammatory Effects Suggested by its modulation of related pathways. Established anti-inflammatory roles in both the CNS and periphery. pnas.orgnih.govarchivesofmedicalscience.comahajournals.org
Receptor Interaction May enhance GABAergic signaling. Acts on GABAA and GABAB receptors. scielo.org.mxnih.gov

Enzymology and Reaction Kinetics of 2 Aminobutyric Acid

Enzyme Substrate Specificity and Catalytic Mechanisms

The interaction of 2-aminobutyric acid with enzymes is diverse, reflecting broad substrate specificities in some enzyme families and highly specific interactions in others. Several enzymes have been identified that recognize and transform 2-aminobutyric acid or its immediate precursors.

L-2-aminobutyric acid is a known substrate for certain enzymes that catalyze the removal of hydroxyl groups. biosynth.com In the biosynthesis of the antibiotic mureidomycin A, 2,3-diaminobutyric acid is synthesized from L-threonine through a β-replacement reaction catalyzed by a PLP-dependent enzyme, using ammonia (B1221849) as a nucleophile, rather than via a 2-keto-3-aminobutyric acid intermediate. rsc.org

Dehydrogenases are crucial for the synthesis of 2-aminobutyric acid. A novel aspartate dehydrogenase (ASPDH) from Achromobacter denitrificans demonstrates significant reductive activity towards 2-ketobutyric acid, converting it to L-2-aminobutyric acid. researchgate.netresearchgate.net This reaction is strictly dependent on the cofactor NADH. researchgate.netresearchgate.net Similarly, leucine (B10760876) dehydrogenase (LDH) and glutamate (B1630785) dehydrogenase are utilized in enzymatic routes to produce L-2-aminobutyric acid from α-keto acids. nih.gov For the production of D-2-aminobutyric acid, a tri-enzymatic system employing D-amino acid dehydrogenase (D-AADH) can reductively aminate 2-oxobutyric acid. nih.govresearchgate.net

Other enzymes show specificity towards amide derivatives of 2-aminobutyric acid. α-Amino-ε-caprolactam (ACL) racemase from Achromobacter obae can catalyze the racemization of L-2-aminobutyric acid amide. pu-toyama.ac.jp Additionally, L-amino acid amidase from Brevundimonas diminuta exhibits hydrolyzing activity toward a wide range of L-amino acid amides, including L-2-aminobutyric acid amide. researchgate.net

Fe(II)/2-oxoglutarate-dependent halogenases represent another class of enzymes that can utilize derivatives of 2-aminobutyric acid. The halogenase SyrB2, for instance, shows varied activity with tethered substrates. When presented with a tethered L-2-aminobutyric acid adduct, the enzyme exhibits roughly equal halogenase and hydroxylase activities. nih.gov This demonstrates how substrate structure influences the catalytic outcome of these versatile enzymes. nih.gov

Kinetic Characterization of Enzyme Interactions (Km, Vmax, Kcat)

The kinetic parameters of enzyme reactions involving 2-aminobutyric acid and its precursors provide quantitative measures of enzyme efficiency and substrate affinity. These values are essential for understanding enzyme mechanisms and for the design of biocatalytic processes.

An aspartate dehydrogenase (ASPDH) from Achromobacter denitrificans was characterized for its activity with 2-ketobutyric acid, the direct precursor for L-2-aminobutyric acid. The kinetic parameters were determined as follows: a Km of 0.89 mM, a Vmax of 2.10 U mg⁻¹, and a kcat of 0.72 s⁻¹. researchgate.netresearchgate.net These values indicate a high affinity for the substrate, although the catalytic rate is moderate compared to its primary substrate, oxaloacetate. researchgate.netresearchgate.net

For α-amino-ε-caprolactam (ACL) racemase, which acts on amino acid amides, detailed kinetic studies have been performed. The enzyme catalyzes the racemization of both D- and L-2-aminobutyric acid amide. The Km and kcat values were determined from Lineweaver-Burk plots, revealing distinct kinetics for each enantiomer. pu-toyama.ac.jp The catalytic efficiency (kcat/Km) for the racemization of 2-aminobutyric acid amide was found to be quite high, at about 33% of that for the enzyme's primary substrate, L-ACL. pu-toyama.ac.jp

Table 1: Kinetic Parameters of Enzymes Acting on 2-Aminobutyric Acid Derivatives
EnzymeSubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)Source
Aspartate Dehydrogenase (ASPDH)2-Ketobutyric Acid0.892.100.72 researchgate.netresearchgate.net
α-Amino-ε-caprolactam (ACL) RacemaseL-2-Aminobutyric Acid Amide1.1-13 pu-toyama.ac.jp
D-2-Aminobutyric Acid Amide3.5-40 pu-toyama.ac.jp

Allosteric Regulation and Inhibition Studies (e.g., Beta-ureidopropionase inhibition by L-2-Aminobutyric acid)

Allosteric regulation, where a molecule binds to a site other than the active site to modulate enzyme activity, is a key biological control mechanism. wikipedia.org L-2-aminobutyric acid has been identified as a significant allosteric inhibitor of β-ureidopropionase (β-UP), an enzyme involved in the final step of the reductive pyrimidine (B1678525) degradation pathway. diva-portal.orgoak.go.kr

Studies on β-ureidopropionase have shown that various ligands can inhibit its activity to different extents, with L-2-aminobutyric acid demonstrating the highest inhibitory strength. diva-portal.org The inhibition by L-2-aminobutyric acid is characterized as a mixed inhibition type. diva-portal.org This suggests that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction.

The allosteric regulation of human β-ureidopropionase (HsβUP) is closely linked to changes in its oligomeric state, shifting between inactive dimeric units and active octameric assemblies. diva-portal.orgnih.gov The binding of ligands can either promote association into the active form or dissociation into the inactive form. While the natural product β-alanine causes the enzyme to dissociate, structural analogues can have varied effects. nih.govmdpi.com For example, 2-aminoisobutyric acid, which is structurally similar to 2-aminobutyric acid, also has a dissociative effect on the enzyme. nih.govmdpi.com This modulation of the oligomeric equilibrium is a hallmark of the enzyme's allosteric control. The inhibition data for compounds like 2-aminoisobutyric acid are best fitted by assuming a non-competitive inhibition model, which can be a characteristic of allosteric inhibitors that bind to a regulatory site distinct from the active site. wikipedia.orgmdpi.com

Cofactor Regeneration Systems in Biocatalysis for 2-Aminobutyric Acid Production

The enzymatic synthesis of chiral compounds like L- or D-2-aminobutyric acid often relies on oxidoreductases, such as dehydrogenases, which require expensive nicotinamide (B372718) cofactors (e.g., NADH or NADPH). d-nb.info For these biocatalytic processes to be economically viable, efficient in-situ regeneration of the consumed cofactor is essential. d-nb.infomdpi.com

Several strategies have been developed to address this challenge in the production of 2-aminobutyric acid. A common approach is to couple the primary reaction with a secondary dehydrogenase that recycles the cofactor. mdpi.com

Formate (B1220265) Dehydrogenase (FDH) System : In the production of L-2-aminobutyric acid, leucine dehydrogenase (LeuDH) can be paired with formate dehydrogenase (FDH). researchgate.net FDH oxidizes formate to carbon dioxide, regenerating NADH from NAD+. This system has also been applied to the synthesis of D-2-aminobutyric acid, where FDH is coupled with D-amino acid dehydrogenase (D-AADH). nih.govresearchgate.net

Glucose Dehydrogenase (GDH) System : An alternative is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while regenerating the required cofactor. mdpi.com This has been successfully implemented in a whole-cell biocatalyst system where GDH replenishes NADH for an aspartate dehydrogenase (ASPDH) that converts 2-ketobutyric acid to L-2-aminobutyric acid. researchgate.netresearchgate.net

More integrated systems have also been devised. One patented method for producing L-2-aminobutyric acid uses a combination of four enzymes: alcohol dehydrogenase, L-amino acid dehydrogenase, threonine aldolase (B8822740), and threonine deaminase. google.com In this cascade, the threonine aldolase and threonine deaminase activities drive the reaction and achieve the cyclic regeneration of the NAD+/NADH cofactor without requiring a separate, independent regeneration enzyme like FDH or GDH. google.com These multi-enzyme cascade systems represent an efficient and atom-economic approach to synthesizing valuable chiral amino acids. researchgate.net

Applications of Dl 2 Aminobutyric Acid and Its Derivatives in Advanced Material and Pharmaceutical Sciences

Chiral Building Block in Pharmaceutical Synthesis

The L-enantiomer of 2-aminobutyric acid, L-2-aminobutyric acid (L-ABA), is a particularly valuable chiral building block in the synthesis of various pharmaceuticals. smolecule.comnih.gov Its non-natural origin and specific stereochemistry make it an important intermediate for creating enantiomerically pure drugs. smolecule.comnih.gov

Precursor for Anti-Epileptic Drugs (e.g., Levetiracetam, Brivaracetam)

L-2-Aminobutyric acid is a key precursor in the synthesis of several anti-epileptic drugs, including Levetiracetam and Brivaracetam. nih.govnih.gov The synthesis of Levetiracetam, a widely used antiepileptic agent, often starts from (S)-2-aminobutyric acid. scribd.comresearchgate.net One common industrial process involves reacting (S)-2-aminobutyric acid with thionyl chloride and ammonia (B1221849) to form an intermediate, which is then reacted with 4-chlorobutyryl chloride and cyclized to yield Levetiracetam. scribd.com Several synthetic routes have been developed, many of which utilize L-2-aminobutyric acid or its derivatives as the chiral starting material to ensure the correct stereochemistry of the final drug product. niscpr.res.in

Similarly, L-2-aminobutyric acid is a crucial component in the synthesis of Brivaracetam. nih.govgoogle.com Various synthetic strategies for Brivaracetam employ (S)-2-aminobutyramide, a derivative of L-ABA, which undergoes cyclization reactions to form the core structure of the drug. acs.orgnih.gov

Intermediate for Anti-Tuberculotic Agents (e.g., Ethambutol)

L-2-Aminobutyric acid serves as a critical intermediate in the production of the anti-tuberculosis drug Ethambutol (B1671381). nih.govnih.gov The synthesis involves the reduction of L-2-aminobutyric acid or its esters to produce (S)-2-aminobutanol, a key chiral intermediate for Ethambutol. nih.govchemicalbook.com This enantiopure alcohol is then reacted with 1,2-dichloroethane (B1671644) to form the final drug. chemicalbook.com The use of L-2-aminobutyric acid ensures the formation of the desired (S,S)-ethambutol stereoisomer, which is the active and less toxic form of the drug. nih.gov

Synthesis of Antibiotics and Antiproliferative Agents

The utility of 2-aminobutyric acid extends to the synthesis of other bioactive molecules. It has been found in some antibiotics of fungal origin. wikipedia.org Furthermore, derivatives of DL-2-aminobutyric acid have been investigated for their potential as antiproliferative agents. For instance, novel diamide (B1670390) compounds incorporating a 2-aminobutyric acid skeleton have been synthesized and evaluated for their biological activities. mdpi.com

Development of Angiotensin-Converting Enzyme 2 and Matrix Metalloproteinase Inhibitors

Research has explored the use of 2-aminobutyric acid derivatives in the development of enzyme inhibitors. While gamma-aminobutyric acid (GABA) has been studied for its angiotensin-converting enzyme (ACE) inhibitory activity, derivatives of other amino acids, including 2-aminobutyric acid, are also of interest in this area. mdpi.comscienceopen.commayoclinic.org Additionally, D-2-aminobutyric acid has been shown to inhibit matrix metalloproteinase activity, suggesting its potential as a basis for developing new therapeutic agents. biosynth.com

Role in Peptide Synthesis and Alanine (B10760859) Analogue Studies

DL-2-Aminobutyric acid is commonly utilized in solution-phase peptide synthesis. sigmaaldrich.comscientificlabs.com As an analogue of alanine with a slightly longer ethyl side chain, it is used to study the structure-activity relationships of peptides. sigmaaldrich.comdntb.gov.ua By substituting alanine with 2-aminobutyric acid, researchers can probe the functional role of the methyl group of alanine in peptide interactions and functions. sigmaaldrich.com This makes it a valuable tool in peptide chemistry and drug design. tcichemicals.com

Research Applications in Biotechnology and Biologically Active Compound Production

In the realm of biotechnology, significant research has been dedicated to the fermentative production of L-2-aminobutyric acid. nih.gov Metabolic engineering approaches in microorganisms like Escherichia coli and Saccharomyces cerevisiae have been developed to produce this unnatural amino acid in a more environmentally friendly and cost-effective manner compared to chemical synthesis. nih.govnih.govresearchgate.net These biological production methods often start from renewable resources like glucose or threonine. nih.govresearchgate.net The ability to produce enantiopure L-2-aminobutyric acid through fermentation is a promising step towards more sustainable pharmaceutical manufacturing. nih.govnih.gov This biotechnological production is a key area of research for supplying the chiral intermediates needed for the synthesis of the various drugs mentioned previously. nih.gov

Investigation in Medicinal Chemistry and Drug Development Pipelines

DL-2-Aminobutyric acid, particularly its chiral enantiomer (S)-2-Aminobutyric acid, serves as a crucial non-proteinogenic amino acid building block in the synthesis of several pharmaceutical compounds. smolecule.comnih.gov The chirality of these molecules is a pivotal factor in the efficacy and safety of many drugs, making the production of single enantiomers highly important in the pharmaceutical industry. nih.govresearchgate.net

Research has focused on developing efficient biocatalytic and enzymatic processes to produce enantiomerically pure (S)-2-Aminobutyric acid. nih.gov These methods include the use of enzymes like acylases for the resolution of racemic mixtures and amino acid dehydrogenases or ω-transaminases for the asymmetric synthesis from prochiral starting materials like 2-ketobutyric acid. nih.govgoogle.com The unnatural L-isomer of 2-aminobutyric acid (L-ABA) is a valuable building block for synthesizing various pharmaceutical drugs. smolecule.com

Key pharmaceuticals synthesized using (S)-2-Aminobutyric acid as a chiral precursor include:

Levetiracetam: An anti-epileptic drug used for the treatment of neurological disorders. smolecule.comnih.govgoogle.com

Brivaracetam: Another anti-epileptic medication, structurally related to levetiracetam. nih.gov

Ethambutol: A bacteriostatic agent used in the treatment of tuberculosis. smolecule.comnih.gov The (S,S)-configured diastereomer of ethambutol is noted to be approximately 500 times more potent than the (R,R)-diastereomer, underscoring the importance of the chiral precursor. nih.gov

Table 1: Pharmaceuticals Derived from 2-Aminobutyric Acid Precursors

Drug Name Therapeutic Class Precursor
Levetiracetam Anticonvulsant (Anti-epileptic) (S)-2-Aminobutyric acid
Brivaracetam Anticonvulsant (Anti-epileptic) (S)-2-Aminobutyric acid

Beyond its role as a synthetic intermediate, computational studies have explored the potential of DL-2-Aminobutyric acid itself in drug development. Molecular docking studies investigating the interaction of DL-2-aminobutyric acid with various proteins have shown favorable binding energies, with one study reporting a lowest binding energy of -4.9 kcal/mol. tandfonline.com Such findings suggest the molecule could effectively modulate the activity of biological targets, indicating potential for medical applications, including antibacterial and antioxidant research. tandfonline.com Furthermore, analyses of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties suggest that α-aminobutyric acid and its derivatives possess a drug-like nature, supporting their potential utility in pharmaceutical development. tandfonline.com

Table 2: Investigated ADME and Drug-Likeness Parameters for DL-2-Aminobutyric Acid and its Derivatives

Parameter Description Finding
Bioactivity Potential for biological activity The electrophilicity index, derived from Frontier Molecular Orbital (FMO) analysis, suggested potential bioactivity. tandfonline.com
Binding Energy Strength of interaction with protein targets Molecular docking studies revealed a lowest binding energy of -4.9 kcal/mol. tandfonline.com
Hydrogen Bond Donors (HBD) A measure of a molecule's ability to donate hydrogen bonds The HBD value for derivatives was found to be <10 and <3, which is within accepted limits for drug-likeness. tandfonline.com

Potential for Non-Linear Optical (NLO) Applications

Amino acids have garnered significant interest from crystal researchers for their potential in non-linear optical (NLO) applications. tandfonline.com Their zwitterionic nature, which leads to strong hydrogen-bonded networks, can result in the formation of non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects. tandfonline.comacs.org These organic and semi-organic materials often combine high NLO efficiency with favorable physical properties like high transparency, good thermal stability, and high laser damage thresholds. tandfonline.comuminho.pt

DL-2-Aminobutyric acid has been specifically investigated for its NLO properties. Theoretical analysis using Density Functional Theory (DFT) has been employed to calculate key NLO parameters. tandfonline.com These studies are crucial for predicting a material's potential for applications such as frequency conversion and optical signal processing. researchgate.net A study using the B3LYP method with a 6-311++G(d,p) basis set calculated the first-order hyperpolarizability (β), a measure of the NLO response, for DL-2-Aminobutyric acid. tandfonline.com

Table 3: Calculated NLO Properties of DL-2-Aminobutyric Acid

Property Symbol Calculated Value Unit
Dipole Moment µ 1.6270 (along µy) Debye
Polarizability α -19.14 x 10⁻²⁴ esu
First-Order Hyperpolarizability β 348.05 x 10⁻²³ esu

Source: Calculations based on DFT with B3LYP/6-311++G(d,p) basis set. tandfonline.com

The investigation extends to co-crystals and derivatives of 2-aminobutyric acid. The combination of different amino acids or the inclusion of inorganic components can create novel semi-organic materials with enhanced NLO properties. tandfonline.combuet.ac.bd For instance, research has been conducted on single crystals combining L-2-aminobutyric acid with D-methionine (LABADM) and D-2-aminobutyric acid with L-Norvaline. researchgate.netresearchgate.net These studies analyze the crystal structure, thermal stability, and optical properties to evaluate their suitability for NLO devices. researchgate.netresearchgate.net The formation of such complex crystals demonstrates a key strategy in materials science to engineer materials with tailored NLO responses for advanced photonic applications. tandfonline.com

Advanced Analytical Methods for Quantification and Characterization of Dl 2 Aminobutyric Acid Isomers in Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer and Enantiomer Separation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and pivotal tool for the targeted analysis of chiral metabolites like D-amino acids. mdpi.com This technique is essential for resolving and quantifying the isomers and enantiomers of 2-aminobutyric acid, which is challenging due to their identical physical and chemical properties. nih.gov The separation of these compounds is critical as their biological roles can differ significantly. nih.gov LC-MS/MS offers high sensitivity and selectivity, making it possible to detect trace amounts of these molecules in complex samples such as biological fluids and tissues. mdpi.com

To overcome the challenge of separating enantiomers on standard chromatography columns, chiral derivatization is a widely employed strategy. mdpi.com This involves reacting the amino acid isomers with a chiral derivatization reagent to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on conventional achiral columns, such as a C18 reversed-phase column. nih.gov

Several chiral derivatizing agents have been developed and utilized for the analysis of amino acid enantiomers. One such reagent is 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA), which has been used for the simultaneous separation and identification of aminobutyric acid isomers by LC-MS. rsc.org Another commonly used reagent is Marfey's reagent, which has been applied to the LC-MS/MS-based resolution of the eight aminobutyric acid isomers. nih.gov Hess et al. have published a comparison of OPA and Marfey's reagent for LC-ESI-MS enantiomer separation. rsc.org Furthermore, Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA) has been successfully used as a chiral derivatization reagent for the simultaneous measurement of L- and D-amino acids by LC-MS/MS. nih.gov

The choice of derivatization reagent can significantly impact the sensitivity and resolution of the analysis. For instance, a comparison of seven different chiral derivatization agents for D-amino acid analysis found that (S)-NIFE (N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester) provided excellent performance in terms of sensitivity and enantioselectivity. mdpi.com The derivatization process itself must be optimized; for example, with L-FDVDA, complete binding to all aminobutyric acids was achieved after overnight incubation at 50 °C. rsc.org

Table 1: Chiral Derivatization Reagents for Aminobutyric Acid Analysis

Reagent Abbreviation Application Reference
1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide L-FDVDA Simultaneous separation and identification of all aminobutyric acid isomers via LC-MS. rsc.org rsc.org
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide FDAA (Marfey's Reagent) LC-MS/MS-based resolution of the eight aminobutyric acid isomers. nih.gov nih.gov
Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide L-FDLA Simultaneous measurement of L- and D-amino acids by LC-MS/MS. nih.gov nih.gov
(S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester (S)-NIFE Quantification of both enantiomers of proteinogenic amino acids in body fluids. mdpi.com mdpi.com

Optimizing chromatographic conditions is paramount for achieving successful separation of DL-2-aminobutyric acid isomers and other amino acids. This involves the careful selection of the stationary phase (column), mobile phase composition, gradient elution, flow rate, and column temperature. diva-portal.orgacs.org

For the separation of derivatized amino acids, reversed-phase columns, such as C18 columns, are commonly used. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). diva-portal.orgnih.gov For instance, a method for separating derivatized theanine and γ-aminobutyric acid utilized a mobile phase of acetonitrile and a buffer solution. mdpi.com The pH of the mobile phase can also be a critical factor; one study found that a water/acetonitrile/ammonium (B1175870) acetate (B1210297) solvent system at pH 6.5 allowed for the resolution of 19 amino acid DL pairs. researchgate.net

Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique, particularly for polar compounds like amino acids that are difficult to retain on reversed-phase columns. sciex.commdpi.com HILIC separation has been successfully used for the analysis of underivatized amino acids. researchgate.net

The optimization process extends to the mass spectrometer's parameters, including spray voltage, desolvation temperature, and gas flow rates, to ensure optimal ionization and detection of the target analytes. researchgate.netuio.no

The performance of an analytical method is characterized by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. acs.org For a method determining theanine and GABA, the LOD was found to be 0.6 mg/kg for theanine and 0.2 mg/kg for GABA, with LOQs of 1.7 mg/kg and 0.6 mg/kg, respectively. mdpi.com A highly sensitive LC-MS/MS method for chiral amino acids achieved low LODs in the range of 0.03–4.0 nM. nih.gov

Table 2: Example of Optimized LC-MS/MS Conditions and Performance

Parameter Condition Reference
Chromatography
Column Intrada Amino Acid column (50 × 3 mm, 3 μm) nih.gov
Mobile Phase A 100 mM ammonium formate (B1220265) in water nih.gov
Mobile Phase B Acetonitrile: water: formic acid (95:5:0.3, v:v:v) nih.gov
Flow Rate 0.6 mL/min nih.gov
Column Temperature 35 °C nih.gov
Mass Spectrometry
Ion Source Positive ion mode nih.gov
Ion Spray Voltage 1500 V nih.gov
Temperature 600 °C nih.gov
Performance
Linearity Range 0.01-20 μM nih.gov
LOD 0.03-4.0 nM nih.gov

High-Performance Liquid Chromatography (HPLC) with Electrospray Ion-Trap Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) combined with an electrospray ionization (ESI) ion-trap mass spectrometer offers a robust platform for the analysis of complex molecules. This technique has been successfully applied to the analysis of oligosaccharides that were derivatized through reductive amination. nih.gov In such analyses, the separation of the derivatized compounds was achieved using a graphitized carbon column with an aqueous acetonitrile eluent. nih.gov The ion-trap mass spectrometer, operating in positive-ion mode, allowed for the detection of minute sample amounts. nih.gov Furthermore, the MS/MS capabilities of the ion-trap are crucial for structural elucidation, enabling the differentiation of isomeric compounds by analyzing their fragmentation patterns. nih.gov

Whole-Transcriptomic Analysis and Immunofluorescence Analysis in Cellular Models (e.g., SH-SY5Y cells)

To understand the biological effects of 2-aminobutyric acid at a cellular level, advanced molecular biology techniques are employed, often using cell models like the human neuroblastoma cell line SH-SY5Y. nih.govnih.gov This cell line is a well-established model for studying neuronal differentiation and function. nih.gov

Whole-transcriptomic analysis , often performed using microarrays or next-generation sequencing (NGS), provides a comprehensive view of the gene expression changes induced by a compound. nih.govmdpi.com For instance, a study investigating the effects of 2-aminobutyric acid on lipopolysaccharide (LPS)-induced SH-SY5Y cells conducted a whole-transcriptomic analysis to understand its anti-neuroinflammatory effects. nih.govresearchgate.net This involves identifying differentially expressed genes (DEGs) between treated and control groups. nih.govmdpi.com Subsequent bioinformatic analyses, such as gene ontology and pathway enrichment, help to elucidate the biological processes and signaling pathways affected by the compound. nih.govresearchgate.net

Immunofluorescence analysis is a powerful imaging technique used to visualize the expression and subcellular localization of specific proteins within cells. researchgate.netmdpi.com In the context of 2-aminobutyric acid research in SH-SY5Y cells, immunofluorescence can be used to validate the findings from transcriptomic analysis at the protein level. nih.gov For example, after observing changes in the expression of genes related to synaptic function through transcriptomic analysis, immunofluorescence was used to show that 2-AB treatment significantly increased the levels of postsynaptic density protein 95 (PSD-95) and calcium ions (Ca2+), confirming its role in synaptic transmission. nih.gov This method typically involves fixing and permeabilizing the cells, incubating them with primary antibodies against the protein of interest, and then using fluorescently labeled secondary antibodies for detection via microscopy. thermofisher.commdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
DL-2-Aminobutyric acid
D-2-Aminobutyric acid
L-2-Aminobutyric acid
γ-aminobutyric acid (GABA)
1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine amide (L-FDVDA)
1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent)
Nα-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (FDLA)
(S)-N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE)
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
Acetonitrile
Ammonium formate
Formic acid
Lipopolysaccharide (LPS)
Postsynaptic density protein 95 (PSD-95)
Calcium ions (Ca2+)
Theanine
4-Dimethylaminoazobe nzene-4′-sulfonyl chloride (DABS-Cl)
2,4-dinitrofluorobenzene
Glutamate (B1630785)
Serine
Glycine (B1666218)
Alanine (B10760859)
Methionine
Leucine (B10760876)
Tyrosine
Tryptophan
Aspartate
Valine
Norvaline
Isovaline
Asparagine
Proline
cis-4-hydroxyproline
trans-4-hydroxyproline
Dopamine
Serotonin
β-aminoisobutyric acid (BAIBA)
β-alanine
Sarcosine
1-methyl-l-histidine
3-methyl-l-histidine
Cysteine
Taurine
Creatinine
Glutathione (B108866)
Homocysteine
Heptafluorobutyric acid (HFBA)
4-hydroxy-3-methoxycinnamaldehyde (CA)
Ferulic acid (FA)
Norepinephrine
Phenylalanine
Threonine
Histidine
Lysine
Arginine
allo-Isoleucine
N-(1-naphthyl)-ethylenediamine dihydrochloride
Sulfanilamide
o-phthalaldehyde
n-acetyl-l-cysteine
Triethylamine
Methanol (B129727)
Isopropanol
Sodium pyruvate (B1213749)
Retinoic acid (RA)
Brain-derived neurotrophic factor (BDNF)
Quinolinate phosphoribosyltransferase (QPRT)
L-tyrosine
L-3,4-dihydroxyphenylalanine (L-DOPA)
β-Actin
PAX6
NeuroD1
VGLUT1
Somatostatin
Tyrosine Hydroxylase
ChAT
Neurogenin 2
NEFH
NEFM
C-Ret
GFRa1
VDR
TOM20
Annexin V
Propidium iodide (PI)
D-Glucose (GLU)
Mannitol (MAN)
Ammonium glycyrrhizate (AG)
Channelrhodopsin-2 (ChR2)
Yellow fluorescent protein (YFP)
Green fluorescent protein (GFP)
Beta III tubulin (TuJ1)
vGlut2
DAPI
Sanjoinine A
1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC)
(S)-(−)-1-Phenyl-1,2-ethanediol (PGME)

Future Research Directions and Emerging Paradigms for Dl 2 Aminobutyric Acid

Elucidation of Underexplored Biological Functions and Physiological Roles

While DL-2-aminobutyric acid is recognized as a non-proteinogenic alpha-amino acid, its complete biological and physiological profile remains an area of active investigation. wikipedia.org It is known to be a human metabolite and is biosynthesized via the transamination of oxobutyrate, an intermediate in isoleucine metabolism. wikipedia.orgnih.gov Furthermore, it has been identified as a metabolite produced by the gut microbiome, originating from amino acids such as threonine or methionine. iarc.fr

Future research is needed to clarify its specific roles within human physiology. An intriguing area for exploration is its potential involvement in neurotransmission. Studies on related compounds, such as DL-2,4-diaminobutyric acid, have shown activity as GABA neuronal uptake inhibitors, thereby modifying the GABAergic system. nih.gov Investigating whether DL-2-aminobutyric acid possesses similar neuromodulatory properties could reveal novel functions within the central nervous system. Elucidating its interactions with metabolic pathways and its function as a microbial metabolite will be crucial in understanding its influence on host health.

Development of Novel Biocatalytic Processes for Sustainable and Cost-Effective Production

Traditional chemical synthesis of amino acids can be energy-intensive and environmentally challenging. nbinno.com Consequently, a significant research focus is the development of sustainable and cost-effective biocatalytic production routes for 2-aminobutyric acid. These methods leverage metabolic engineering and enzymatic cascades to achieve high yields and enantiopurity. nbinno.comnbinno.com

Metabolically engineered microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, have been successfully employed for the fermentative production of L-2-aminobutyric acid. nbinno.comnih.gov These whole-cell biocatalysts are engineered to optimize the conversion of simple sugars or precursors like L-threonine into the target molecule. nbinno.comnih.gov One such pathway in S. cerevisiae involves a two-step heterologous pathway starting from the endogenous amino acid L-threonine. nih.govresearchgate.net

In vitro multi-enzymatic systems offer another promising approach. A tri-enzymatic cascade using L-threonine ammonia (B1221849) lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate (B1220265) dehydrogenase (FDH) has been developed to synthesize D-2-aminobutyric acid from L-threonine with a reported yield of over 90%. nih.gov Similarly, genetically engineered bacteria co-expressing Formate Dehydrogenase (FDH) and Leucine (B10760876) Dehydrogenase (LDH) have been used for the biocatalytic preparation of the L-enantiomer. google.com To improve the industrial viability of these processes, technologies such as enzyme immobilization are being explored to create recyclable biotransformation systems. researchgate.netresearchgate.net

Table 1: Novel Biocatalytic Production Methods for 2-Aminobutyric Acid
Method/SystemKey EnzymesSubstrateHost Organism/SystemReported Outcome
Fermentative ProductionMetabolically engineered pathwaysSimple sugars, L-threonineEscherichia coliEnvironmentally friendly, industrial-scale potential. nbinno.com
Heterologous BiosynthesisThreonine deaminase, Glutamate (B1630785) dehydrogenaseL-threonineSaccharomyces cerevisiaeProduction of enantiopure (S)-2-aminobutyric acid. nih.govresearchgate.net
Tri-enzymatic CascadeL-threonine ammonia lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), Formate dehydrogenase (FDH)L-threonineIn vitro / Cell-free system>90% yield and >99% enantiomeric excess for D-2-aminobutyric acid. nih.gov
Co-expression BiocatalysisFormate Dehydrogenase (FDH), Leucine Dehydrogenase (LDH)Threonine, Ammonium (B1175870) formateGenetically engineered bacteriaSimple and efficient preparation of L-2-aminobutyric acid. google.com
Cell-free BiotransformationIsopropyl malate (B86768) isomerase, Isopropylmalate dehydrogenase, Amino acid dehydrogenaseCitramalate, CitraconateCell-free enzymatic systemHigh-yield production of L-2-aminobutyric acid. google.com

Advanced Computational Approaches for Predictive Modeling, Enzyme Engineering, and Drug Design

Advanced computational methods are becoming indispensable for accelerating research into DL-2-aminobutyric acid. tandfonline.com These in silico tools provide deep insights into the molecule's physicochemical properties, biological activity, and potential for therapeutic development. tandfonline.comfigshare.com

Density Functional Theory (DFT) has been used extensively to perform theoretical analyses of DL-2-aminobutyric acid's structural and spectral properties. tandfonline.comfigshare.com Computational results from methods like DFT with the B3LYP/6-311++G(d,p) basis set show close alignment with experimental data from Fourier Transform Infrared (FT-IR) and UV-Vis spectroscopy, validating the accuracy of the theoretical models. tandfonline.com Further computational studies, including Frontier Molecular Orbital (FMO) analysis, have been used to identify reactive sites and suggest the compound's potential bioactivity. figshare.com

In the realm of drug design, molecular docking and molecular dynamics simulations are powerful predictive tools. Docking studies have been used to calculate the binding energy of DL-2-aminobutyric acid with various proteins, while ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions suggest its potential for use in drug development. tandfonline.com For biocatalyst development, computational approaches like computer-assisted enzyme engineering and machine learning-guided mutagenesis are emerging as key strategies to enhance the efficiency and substrate specificity of enzymes used in the production of 2-aminobutyric acid and related compounds. mdpi.comsemanticscholar.org

Table 2: Computational Approaches in DL-2-Aminobutyric Acid Research
Computational MethodApplicationKey Findings/Potential
Density Functional Theory (DFT)Structural and spectral property analysisTheoretical predictions align closely with experimental FT-IR and UV-Vis spectra, confirming model reliability. tandfonline.comfigshare.com
Molecular DockingPredicting binding affinity to protein targetsRevealed a lowest binding energy of −4.9 kcal/mol with certain proteins, informing drug design. tandfonline.com
ADME Property PredictionAssessing drug-likenessIndicated potential utility in drug development. tandfonline.com
Molecular Dynamics (MD) SimulationsAnalyzing conformational stability and bindingExplained minimal conformational changes in peptide backbones after equilibrium. tandfonline.com
Frontier Molecular Orbital (FMO) AnalysisIdentifying reactive sites and predicting bioactivitySuggested potential bioactivity based on the calculated electrophilicity index. figshare.com
Machine Learning (ML) for Enzyme EngineeringImproving biocatalyst performanceApplied to related GABA-producing enzymes to enhance activity at neutral pH, a strategy applicable to 2-ABA synthesis. mdpi.com

Expanding Therapeutic Applications and Investigating Potential as Clinical Biomarkers

DL-2-aminobutyric acid serves as a crucial pharmaceutical intermediate and a building block for a variety of bioactive molecules. guidechem.comnbinno.com Its primary application is in the synthesis of important drugs, highlighting its significance in medicinal chemistry. guidechem.cominnospk.com It is a key intermediate in the production of the anti-epileptic medication Levetiracetam and certain anti-tuberculotic drugs. nbinno.comnih.govinnospk.com

The utility of 2-aminobutyric acid extends to the synthesis of a broader range of therapeutic agents. Research has identified it as a precursor for compounds including antibiotics, antiproliferatives, and inhibitors for targets such as angiotensin-converting enzyme 2 (ACE2), brain-permeable polo-like kinase-2 (Plk-2), and matrix metalloproteinases. nih.gov The favorable ADME properties predicted by computational studies further support its potential in broader drug development programs. tandfonline.com

An emerging area of research is the investigation of DL-2-aminobutyric acid as a clinical biomarker. nbinno.com As a known human and gut microbial metabolite, its circulating levels could reflect specific metabolic states or alterations in the microbiome. nih.goviarc.fr Future studies are needed to correlate its concentrations with various physiological and pathological conditions, which could establish it as a valuable biomarker for disease diagnosis or monitoring.

Table 3: Therapeutic Intermediates Synthesized from 2-Aminobutyric Acid
Therapeutic Agent/ClassIndication/Target
LevetiracetamAnti-epileptic. nbinno.cominnospk.com
Ethambutol (B1671381) PrecursorsAnti-tuberculosis. nbinno.comnih.gov
AntibioticsInfectious diseases. nih.gov
AntiproliferativesCancer. nih.gov
Angiotensin-Converting Enzyme 2 (ACE2) InhibitorsCardiovascular diseases. nih.gov
Polo-like kinase-2 (Plk-2) InhibitorsNeurological disorders, Cancer. nih.gov
Matrix Metalloproteinase (MMP) InhibitorsInflammation, Cancer. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolic and Signaling Pathways

To fully comprehend the biological significance of DL-2-aminobutyric acid, future research must move towards a systems-level understanding. The integration of multi-omics data—including metabolomics, transcriptomics, proteomics, and genomics—offers a powerful strategy to map the complex metabolic and signaling pathways involving this compound. nih.govnih.gov

By combining metabolomics data that quantifies DL-2-aminobutyric acid levels with transcriptomic and proteomic analyses, researchers can identify the genes and enzymes responsible for its synthesis, degradation, and transport. nih.gov This approach can reveal regulatory networks and how they are perturbed in different physiological states or diseases. medrxiv.orgmdpi.com For instance, integrated analyses could elucidate the intricate relationship between gut microbiome composition (genomics), its metabolic output of 2-aminobutyric acid (metabolomics), and the host's transcriptional and proteomic response. nih.gov

Such a systems-level view is critical for understanding its role in host-microbe interactions, its influence on cellular signaling cascades, and its potential as a clinical biomarker. nih.govmedrxiv.org By connecting molecular data across different biological layers, multi-omics integration will be instrumental in building comprehensive models of DL-2-aminobutyric acid's function in health and disease.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structure of DL-2-aminobutyric acid in laboratory settings?

  • Methodological Answer : Purity is typically assessed via high-performance liquid chromatography (HPLC) or titration methods (e.g., HClO₄ titration for amino acid quantification) . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR for proton environments) and infrared (IR) spectroscopy to verify functional groups like the carboxylic acid (-COOH) and amine (-NH₂) . Melting point determination (291°C, decomposition) is also critical for identity verification .

Q. How should DL-2-aminobutyric acid be safely handled and stored in research laboratories?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Store in sealed containers at room temperature in a dry environment . While classified as non-hazardous under GHS, avoid inhalation of dust and ensure adequate ventilation during handling .

Q. What are the solubility properties of DL-2-aminobutyric acid in aqueous solutions?

  • Methodological Answer : The compound exhibits high water solubility (210 g/L at 25°C), making it suitable for buffer preparation or in vitro studies. Solubility decreases at lower temperatures, requiring careful temperature control during experimental workflows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported safety data for DL-2-aminobutyric acid?

  • Methodological Answer : While some safety data sheets (SDS) classify it as non-hazardous , thermal decomposition studies note the release of toxic gases (e.g., CO, NOₓ) at high temperatures . Researchers should conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds under experimental conditions .

Q. What enzymatic strategies are effective for synthesizing enantiomerically pure L- or D-2-aminobutyric acid from the DL-form?

  • Methodological Answer : Enzymatic resolution using L-threonine dehydrogenase (L-TD) and leucine dehydrogenase (LeuDH) can selectively convert the L-enantiomer, leaving the D-form intact. NAD⁺ and pyridoxal phosphate (PLP) are cofactors in this process . For industrial-scale applications, immobilized enzymes improve reusability and yield .

Q. How does DL-2-aminobutyric acid compare to other non-proteinogenic amino acids in peptide synthesis?

  • Methodological Answer : Its branched alkyl chain (CH₂CH₂ side chain) introduces steric hindrance, affecting peptide folding and stability. Comparative studies using circular dichroism (CD) spectroscopy can evaluate conformational changes in synthesized peptides . Purity ≥99% (ReagentPlus® grade) is essential to avoid side reactions during solid-phase peptide synthesis .

Q. What experimental designs are recommended for studying DL-2-aminobutyric acid’s role in metabolic pathways?

  • Methodological Answer : Isotopic labeling (e.g., ¹³C or ¹⁵N) enables tracing via mass spectrometry (MS) or NMR. For example, ¹³C-labeled DL-2-aminobutyric acid can monitor its incorporation into microbial metabolites . Knockout models in E. coli or yeast help identify biosynthetic pathways .

Q. How can researchers address analytical challenges in distinguishing DL-2-aminobutyric acid from structural analogs like DL-3-aminobutyric acid?

  • Methodological Answer : Chiral chromatography (e.g., using a CHIRALPAK® column) separates enantiomers, while tandem MS (MS/MS) differentiates isomers via fragmentation patterns . Enzymatic assays with substrate-specific dehydrogenases provide additional specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.